

# Fentin Acetate: Application Notes and Protocols for Agricultural Research

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## Compound of Interest

Compound Name: *Fentin acetate*

Cat. No.: *B1672543*

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## Abstract

**Fentin acetate**, an organotin compound, has historically been utilized in agriculture as a non-systemic fungicide with protective and some curative action against a range of fungal pathogens.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular respiration.[2] This document provides detailed application notes, experimental protocols for its evaluation, and a summary of its efficacy. The information is intended to guide researchers in the agricultural sciences and those involved in the development of novel fungicides.

## Mechanism of Action

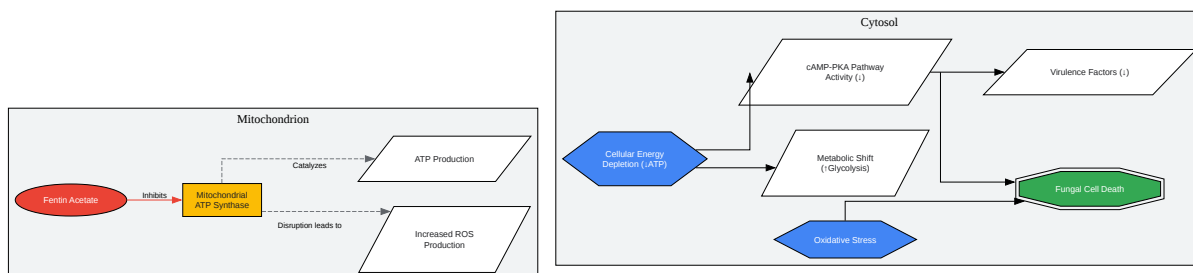
**Fentin acetate**'s fungicidal activity stems from its ability to disrupt cellular energy production. It acts as a potent inhibitor of the F1Fo-ATP synthase enzyme located in the inner mitochondrial membrane of fungal cells.[2] This enzyme is responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation.

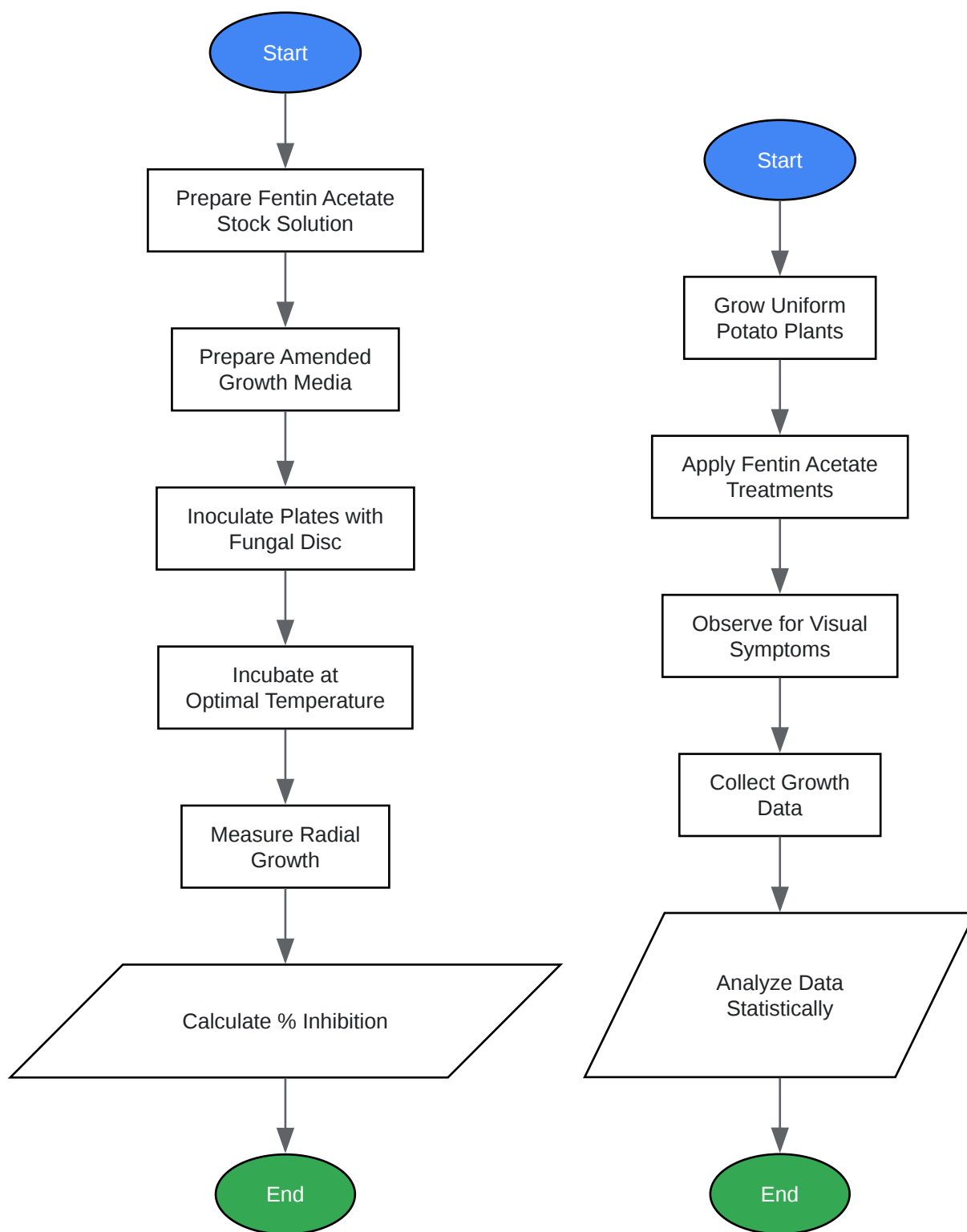
By binding to the ATP synthase complex, **Fentin acetate** blocks the flow of protons through the enzyme, thereby halting ATP production. This disruption in the energy supply leads to a cascade of downstream cellular events, ultimately resulting in fungal cell death.

## Signaling Pathway of Fentin Acetate's Antifungal Action

The inhibition of mitochondrial ATP synthase by **Fentin acetate** initiates a complex signaling cascade within the fungal cell. The immediate consequence is a depletion of cellular ATP levels. This energy crisis triggers a number of downstream responses:

- **Metabolic Shift:** With oxidative phosphorylation inhibited, the fungal cell may attempt to compensate by upregulating alternative energy-producing pathways such as glycolysis. However, this is often insufficient to meet the cell's energy demands.
- **Reactive Oxygen Species (ROS) Production:** The disruption of the electron transport chain, a process linked to ATP synthesis, can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA.
- **cAMP-PKA Pathway Disruption:** Studies on other ATP synthase inhibitors in fungi have shown that the subsequent metabolic stress can lead to reduced activity of the cyclic AMP-protein kinase A (cAMP-PKA) signaling pathway. This pathway is crucial for regulating various cellular processes, including growth, development, and virulence. Its downregulation can impair the fungus's ability to infect and colonize host tissues.
- **Induction of Apoptosis/Cell Death:** The culmination of energy depletion, oxidative stress, and disruption of key signaling pathways can activate programmed cell death (apoptosis) or lead to necrotic cell death, ultimately eliminating the fungal pathogen.





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## References

- 1. [PDF] Regulation of mitochondrial ATPase by its inhibitor protein IF1 in *Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 2. Fentin acetate (Ref: OMS 1020) [sitem.herts.ac.uk]
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